molecular formula C12H24O6 B609256 m-PEG4-(CH2)3-methyl ester CAS No. 1920109-55-2

m-PEG4-(CH2)3-methyl ester

Cat. No.: B609256
CAS No.: 1920109-55-2
M. Wt: 264.32
InChI Key: XIAKKRXIAOWIKK-UHFFFAOYSA-N
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Description

m-PEG4-(CH2)3-methyl ester is a polyethylene glycol (PEG) derivative with a methyl ester end group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The PEG spacer in its structure increases its versatility and applicability in various fields .

Mechanism of Action

Target of Action

The primary target of m-PEG4-(CH2)3-methyl ester is to serve as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

This compound, as a PEG linker, contains a methyl ester end group . This methyl ester can be hydrolyzed under strong basic conditions . The hydrophilic PEG chain increases the solubility of the compound in aqueous media .

Biochemical Pathways

The compound plays a crucial role in the mechanism of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The introduction of PEG can increase the water solubility of PROTAC molecules, affecting cell permeability and thereby influencing oral absorption .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its PEG linker structure . The hydrophilic PEG chain increases the solubility of the compound in aqueous media . This property can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly its bioavailability .

Result of Action

The primary result of the action of this compound is the increased solubility of the PROTAC molecules in aqueous media . This increased solubility can enhance the efficacy of the PROTACs by improving their cell permeability and oral absorption .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The methyl ester end group of the compound can be hydrolyzed under strong basic conditions . Therefore, the pH of the environment can influence the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-(CH2)3-methyl ester typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the esterification of a PEG derivative with a carboxylic acid or its derivative in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-14-6-7-17-10-11-18-9-8-16-5-3-4-12(13)15-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAKKRXIAOWIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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